molecular formula C12H10ClN3O3S B15027384 N'-{[(4-chlorophenyl)sulfonyl]oxy}pyridine-2-carboximidamide

N'-{[(4-chlorophenyl)sulfonyl]oxy}pyridine-2-carboximidamide

Cat. No.: B15027384
M. Wt: 311.74 g/mol
InChI Key: LSEBARXKRPYROP-UHFFFAOYSA-N
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Description

N’-{[(4-chlorophenyl)sulfonyl]oxy}pyridine-2-carboximidamide is a chemical compound characterized by the presence of a pyridine ring substituted with a carboximidamide group and a sulfonyl group attached to a 4-chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(4-chlorophenyl)sulfonyl]oxy}pyridine-2-carboximidamide typically involves the reaction of pyridine-2-carboximidamide with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonyl ester linkage. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-{[(4-chlorophenyl)sulfonyl]oxy}pyridine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different sulfonyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives

    Reduction: Amine derivatives

    Substitution: Various sulfonyl derivatives depending on the nucleophile used

Scientific Research Applications

N’-{[(4-chlorophenyl)sulfonyl]oxy}pyridine-2-carboximidamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{[(4-chlorophenyl)sulfonyl]oxy}pyridine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyridine ring and carboximidamide group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorophenyl)sulfonyl]-N′-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboximidamide
  • N-[(4-Chlorophenyl)sulfonyl]-β-alanine
  • 4-(Trifluoromethyl)benzenesulfonyl chloride

Uniqueness

N’-{[(4-chlorophenyl)sulfonyl]oxy}pyridine-2-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and carboximidamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H10ClN3O3S

Molecular Weight

311.74 g/mol

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-chlorobenzenesulfonate

InChI

InChI=1S/C12H10ClN3O3S/c13-9-4-6-10(7-5-9)20(17,18)19-16-12(14)11-3-1-2-8-15-11/h1-8H,(H2,14,16)

InChI Key

LSEBARXKRPYROP-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/OS(=O)(=O)C2=CC=C(C=C2)Cl)/N

Canonical SMILES

C1=CC=NC(=C1)C(=NOS(=O)(=O)C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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